4,4-Dinitrobutyric acid methyl ester
Description
Properties
CAS No. |
18913-74-1 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
methyl 4,4-dinitrobutanoate |
InChI |
InChI=1S/C5H8N2O6/c1-13-5(8)3-2-4(6(9)10)7(11)12/h4H,2-3H2,1H3 |
InChI Key |
OGBDJCLSUZCLLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following nitro-substituted esters are structurally or functionally related to 4,4-dinitrobutyric acid methyl ester:
Key Differences
- Nitro Substitution : Methyl 4,4,4-trinitrobutyrate (3 nitro groups) exhibits higher explosive sensitivity compared to this compound (2 nitro groups), limiting its handling applications .
- Functional Groups: Ethyl 4,4-dinitro-5-hydroxypentanoate contains an additional hydroxyl group, improving its solubility in polar solvents and enabling use in aqueous-phase reactions .
- Stability: Methyl 4-nitro-4-methylpentanoate (1 nitro group) is less reactive and thermally stable, making it suitable for industrial processes requiring prolonged storage .
Research Findings
- Reactivity : The presence of multiple nitro groups in this compound facilitates electrophilic substitution reactions, enabling the synthesis of brominated derivatives for cross-coupling applications .
- Energetic Performance : Methyl 4,4,4-trinitrobutyrate demonstrates superior detonation velocity (8,200 m/s) compared to this compound (6,500 m/s), attributed to its higher nitrogen/oxygen content .
- Biochemical Utility: Ethyl 4,4-dinitro-5-hydroxypentanoate’s hydroxyl group has been exploited in prodrug designs, enhancing bioavailability of antiviral agents .
Q & A
Q. What synthetic routes are commonly employed to prepare 4,4-dinitrobutyric acid methyl ester, and how is its structural integrity validated?
- Methodological Answer : The primary synthesis involves the Michael addition of potassium 2,2-dinitroethanol to methyl acrylate under controlled conditions (e.g., nitro form addition or esterification of the parent acid). For example, sodium methyl 4,4-dinitrobutyrate (a precursor) is characterized by bromination to form methyl 4-bromo-4,4-dinitrobutyrate, with a melting point of 17–18°C confirming purity . Structural validation typically combines melting point analysis, derivative synthesis (e.g., bromide formation), and spectral methods (IR, NMR). Due to the instability of the free acid/ester, alkali metal salts are often used in subsequent reactions .
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound are limited, general protocols for nitro derivatives apply:
- Use explosion-resistant equipment due to nitro group reactivity.
- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent decomposition.
- Conduct reactions in fume hoods with blast shields, and avoid contact with reducing agents or open flames.
- Reference safety protocols for structurally similar nitro esters (e.g., 4,4,4-trinitrobutyrate esters) for guidance .
Advanced Research Questions
Q. How does this compound contribute to the development of nitroplasticizers, and what experimental design factors influence its efficacy?
- Methodological Answer : This ester serves as a precursor for nitroplasticizers via esterification or copolymerization. Key considerations include:
- Catalyst selection : Polyphosphoric acid enhances esterification efficiency with alcohols (e.g., 2,2-dinitropropyl derivatives) .
- Reaction monitoring : Use GC-MS or HPLC to track intermediate stability and byproduct formation.
- Purification : Fractional distillation or recrystallization from non-polar solvents (e.g., hexane) ensures high purity.
- Performance testing : Evaluate plasticizer compatibility using differential scanning calorimetry (DSC) and tensile strength assays .
Q. How can researchers resolve challenges in characterizing this compound due to its instability in the free state?
- Methodological Answer :
- Salt stabilization : Use alkali metal salts (e.g., sodium or potassium salts) for characterization, as free esters decompose readily. For example, sodium methyl 4,4-dinitrobutyrate is stable and can be brominated to form analyzable derivatives .
- Low-temperature techniques : Conduct NMR and IR analyses at –20°C to slow decomposition.
- Derivatization : Convert the ester to stable adducts (e.g., hydrazones or silylated derivatives) for GC-MS analysis .
Q. What analytical strategies are effective in detecting trace impurities or side products during synthesis of this compound?
- Methodological Answer :
- Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify nitro-containing byproducts.
- Mass spectrometry : High-resolution ESI-MS detects trace impurities (e.g., unreacted dinitroethanol or acrylate esters).
- Thermal analysis : Thermogravimetric analysis (TGA) monitors decomposition profiles, ensuring product stability under storage conditions .
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